molecular formula C21H18F3N3O3 B2579222 N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide CAS No. 946288-36-4

N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide

Cat. No. B2579222
CAS RN: 946288-36-4
M. Wt: 417.388
InChI Key: JDYRRMPSTRYWTH-UHFFFAOYSA-N
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Description

“N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide” is a chemical compound. It is a derivative of pyridazine, which is a heterocycle that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to have a wide range of pharmacological activities .


Molecular Structure Analysis

This compound is a derivative of pyridazine, which is a six-membered ring with two adjacent nitrogen atoms . It also contains a methoxyphenyl group, an ethyl group, and a trifluoromethyl group.


Physical And Chemical Properties Analysis

The molecular formula of this compound is C25H23N3O5S, and its molecular weight is 477.54.

Scientific Research Applications

Anti-Tubercular Research

While not directly studied for anti-tubercular activity, similar compounds with pyridine and benzamide moieties have been investigated. Researchers design and synthesize derivatives for potential anti-TB agents . Further exploration in this direction could be promising.

Cytotoxic Activity

Related analogs, such as 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, exhibit cytotoxic activity against cancer cells . Although not directly applicable to N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide, this highlights the broader potential of similar structures.

Future Directions

Pyridazine derivatives have been shown to have numerous practical applications and are present in some commercially available drugs and agrochemicals . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .

properties

IUPAC Name

N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3/c1-29-17-7-5-14(6-8-17)18-9-10-19(27-26-18)30-12-11-25-20(28)15-3-2-4-16(13-15)21(22,23)24/h2-10,13H,11-12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYRRMPSTRYWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide

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